REACTION_CXSMILES
|
O[C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[CH:4][C:3]=1[NH:10][C:11](=[O:20])[C:12]1[CH:17]=[CH:16][C:15]([NH:18][CH3:19])=[N:14][CH:13]=1.[C:21](O)(=[O:23])[CH3:22].C(=O)(O)[O-].[Na+]>O>[CH3:9][O:8][C:6]1[CH:5]=[CH:4][C:3]2[N:10]=[C:11]([C:12]3[CH:17]=[CH:16][C:15]([N:18]([CH3:19])[C:21](=[O:23])[CH3:22])=[N:14][CH:13]=3)[O:20][C:2]=2[CH:7]=1.[CH3:9][O:8][C:6]1[CH:5]=[CH:4][C:3]2[N:10]=[C:11]([C:12]3[CH:17]=[CH:16][C:15]([NH:18][CH3:19])=[N:14][CH:13]=3)[O:20][C:2]=2[CH:7]=1 |f:2.3|
|
Name
|
N-(2-Hydroxy-4-methoxyphenyl)-6-(methylamino)nicotinamide
|
Quantity
|
0.23 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=CC(=C1)OC)NC(C1=CN=C(C=C1)NC)=O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted three times with diethyl ether
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified first by flash column chromatography (hexane/ethyl acetate-gradient; 30-50% ethyl acetate)
|
Reaction Time |
25 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC2=C(N=C(O2)C=2C=CC(=NC2)N(C(C)=O)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 mg |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC2=C(N=C(O2)C=2C=CC(=NC2)NC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.13 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |